2-Chlorobenzimidazol-1-amine
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Overview
Description
2-Chlorobenzimidazol-1-amine is an important chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains both nitrogen and chlorine atoms. It has a wide range of applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-Chlorobenzimidazol-1-amine is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the disruption of DNA replication and transcription, which can ultimately lead to cell death.
Biochemical And Physiological Effects
2-Chlorobenzimidazol-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial activity. Additionally, it has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Chlorobenzimidazol-1-amine in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. Additionally, it has a wide range of applications in various fields of science.
One of the main limitations of using 2-Chlorobenzimidazol-1-amine in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be suitable for use in certain biological systems due to its potential interactions with DNA.
Future Directions
There are many potential future directions for the use of 2-Chlorobenzimidazol-1-amine in scientific research. One potential direction is the development of new bioactive compounds based on its chemical structure. Another potential direction is the investigation of its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with DNA.
Synthesis Methods
The synthesis of 2-Chlorobenzimidazol-1-amine involves the reaction between o-phenylenediamine and phosphorus oxychloride in the presence of anhydrous aluminum chloride. This reaction leads to the formation of 2-Chlorobenzimidazol-1-amine as a white crystalline solid.
Scientific Research Applications
2-Chlorobenzimidazol-1-amine is widely used in scientific research due to its unique chemical properties. It has been used in the synthesis of various bioactive compounds, including antiviral, anticancer, and antibacterial agents. It has also been used as a starting material for the synthesis of other heterocyclic compounds.
properties
IUPAC Name |
2-chlorobenzimidazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCPQPUVVCNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415413 |
Source
|
Record name | 1H-Benzimidazol-1-amine,2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzimidazol-1-amine | |
CAS RN |
107879-44-7 |
Source
|
Record name | 1H-Benzimidazol-1-amine,2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.